(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
Overview
Description
(3,4-Dimethoxybicyclo[420]octa-1,3,5-trien-7-yl)methanamine is a bicyclic compound with a unique structure that includes two methoxy groups and an amine group
Scientific Research Applications
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Safety and Hazards
This compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine typically involves multiple steps. One common method includes the use of borane-tetrahydrofuran (THF) complex in tetrahydrofuran at room temperature for 12 hours, followed by treatment with ethanol and hydrogen chloride in tetrahydrofuran and diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the compound into different derivatives.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated derivative.
Mechanism of Action
The mechanism by which (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine: A stereoisomer with potentially different biological activity.
Ivabradine: A compound with a similar bicyclic structure used in the treatment of cardiovascular diseases.
Uniqueness
(3,4-Dimethoxybicyclo[42
Properties
IUPAC Name |
(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZSBHBIJDIACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191510 | |
Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73344-75-9, 35202-55-2 | |
Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73344-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073344759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-Dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN386JHN8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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